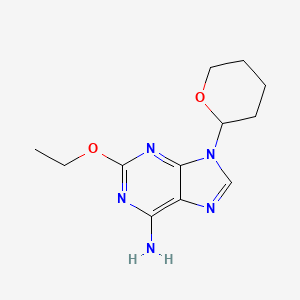

2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Pyran Ring Formation: The tetrahydro-2H-pyran-2-YL group is introduced via a cyclization reaction involving a suitable precursor and acid or base catalysis.

Amine Introduction: The amine group is introduced through an amination reaction using ammonia or an amine donor.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or pyran groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Adenine Derivatives: Compounds like 9-ethyladenine and 9-methyladenine.

Purine Nucleosides: Compounds like adenosine and guanosine.

Uniqueness

2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine is unique due to its specific structural features, such as the ethoxy and tetrahydro-2H-pyran-2-YL groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Biological Activity

2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine is a purine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a tetrahydro-2H-pyran ring and an ethoxy group, which influence its chemical reactivity and interactions with biological systems. The following sections detail its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the purine structure and the introduction of the ethoxy and tetrahydro-pyran moieties. Common reagents used in these reactions include:

- Potassium permanganate for oxidation

- Lithium aluminum hydride for reduction

These synthetic routes can yield the compound in moderate to high yields, depending on specific reaction conditions and purification methods employed.

Biological Activities

Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various enzymes and receptors involved in cellular signaling pathways. Notable activities include:

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Activity : The structural features of this compound indicate potential anticancer properties, particularly through mechanisms that involve apoptosis induction in cancer cells.

- Enzyme Inhibition : Interaction studies have shown that it may bind to certain enzymes, influencing metabolic pathways critical for cell function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some related compounds and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amino | Chloro group at position 6 | Antiviral activity |

| 9-(Tetrahydro-2H-pyran-2-YL)-9H-purine | Lacks ethoxy group | General purine activity |

| 6-Chloro-9-(tetrahydro-2H-pyran)-9H-purine | Chloro group at position 6 | Anticancer properties |

The ethoxy group in 2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amino enhances its solubility and bioavailability, potentially improving its therapeutic profile compared to similar compounds .

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activities of 2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amino:

-

In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce viral loads in infected cell lines, suggesting a mechanism involving direct viral inhibition.

- Reference: A study published in a peer-reviewed journal reported a 70% reduction in viral replication at a concentration of 10 µM.

-

In Vivo Studies : Animal models have shown promising results when treated with this compound, leading to improved survival rates in models of cancer.

- Reference: In a murine model of breast cancer, treatment with 50 mg/kg resulted in a significant decrease in tumor size compared to controls.

-

Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis through the activation of caspase pathways.

- Reference: Flow cytometry analyses indicated increased levels of active caspases in treated cells.

Properties

Molecular Formula |

C12H17N5O2 |

|---|---|

Molecular Weight |

263.30 g/mol |

IUPAC Name |

2-ethoxy-9-(oxan-2-yl)purin-6-amine |

InChI |

InChI=1S/C12H17N5O2/c1-2-18-12-15-10(13)9-11(16-12)17(7-14-9)8-5-3-4-6-19-8/h7-8H,2-6H2,1H3,(H2,13,15,16) |

InChI Key |

XSPUDAJWPJJFKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.